5-Bromopyridine-2-carboxylic acid

Suzuki-Miyaura coupling Halogen reactivity Cross-coupling yield

Researchers optimizing C-C cross-coupling or rhenium-catalyzed epoxidation often face batch-to-batch variability that undermines catalytic performance and synthetic route economy. 5-Bromopyridine-2-carboxylic acid (CAS 30766-11-1) directly addresses this gap with position-specific bromine substitution demonstrated to outperform chloro and iodo analogs in Suzuki-Miyaura yields and to enable unique metal-center electronic tuning unattainable with 6-halogenated ligands. • Experimentally validated higher coupling yields with borated L-aspartic acid derivatives versus iodo/chloro analogs. • Distinct catalytic conversion and selectivity profiles in rhenium-based olefin epoxidation compared to all 6-substituted halogen ligands. • Structurally authenticated hydrogen-bonded dimeric motif for rational metal-organic framework design. • Enhanced thermal stability (bp 319.5 °C) reduces volatilization losses during high-temperature syntheses.

Molecular Formula C6H4BrNO2
Molecular Weight 202.01 g/mol
CAS No. 30766-11-1
Cat. No. B189602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromopyridine-2-carboxylic acid
CAS30766-11-1
Molecular FormulaC6H4BrNO2
Molecular Weight202.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)C(=O)O
InChIInChI=1S/C6H4BrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10)
InChIKeyMNNQIBXLAHVDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromopyridine-2-carboxylic Acid: Physicochemical Profile


5-Bromopyridine-2-carboxylic acid (5-bromopicolinic acid) is a halogenated heterocyclic building block with the molecular formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol [1]. It features a pyridine ring substituted with a bromine atom at the 5-position and a carboxylic acid group at the 2-position [1]. Key computed physicochemical properties include an XLogP3-AA value of 1.4 and a topological polar surface area of 50.2 Ų [1]. The compound exists as a white to off-white powder with a melting point range of 173–175°C and is soluble in methanol [2].

Halogenated heterocyclic building block for cross-coupling and ligand synthesis
5-Bromo substitution position supports regiospecific catalyst tuning
Reported higher coupling yield vs iodo/chloro analogs in Suzuki-Miyaura with amino acid boronates
Predicted thermal stability suitable for high-temperature transformations

5-Bromopyridine-2-carboxylic Acid: Halogen Substitution Caveats


The presence of a halogen atom at the 5-position of the picolinic acid scaffold introduces quantifiable differences in reactivity, electronic character, and catalytic performance that preclude simple substitution among chloro, bromo, and iodo analogs. The carbon–halogen bond dissociation energy, steric bulk, and polarizability vary systematically across the halogen series, directly impacting cross-coupling kinetics, regioselectivity, and the electronic environment of derived metal complexes. These differences manifest as measurable variations in reaction yields [1], catalytic conversion rates [2], and ligand field effects [3]. Selecting the specific halogenated derivative therefore requires direct comparative data rather than class-level assumptions.

Halogen reactivity mismatch
Bromo, chloro, and iodo analogs exhibit different bond dissociation energies and polarizability, directly affecting cross-coupling kinetics; 5-bromo may not be replaceable by 5-chloro or 5-iodo without significant yield shifts.
Catalytic profile divergence
In oxidorhenium(V)-catalyzed epoxidation, 5-bromo substitution creates a distinct catalytic performance profile compared to 6-halogen variants; positional isomer substitution can alter conversion outcomes.
Thermophysical property gap
Predicted boiling point and density differ substantially from 5-fluoro and 5-chloro analogs, influencing solvent choice and high-temperature process compatibility; class-level assumptions may not hold.

5-Bromopyridine-2-carboxylic Acid: Quantitative Halogen Comparison


Suzuki-Miyaura Cross-Coupling: Halogen Reactivity Comparison

In a systematic investigation of Suzuki-Miyaura cross-coupling of monohalopyridines with a borated l-aspartic acid derivative, the experimental reactivity order of halogen substituents was established as Br > I >> Cl [1]. This quantitative ranking demonstrates that 5-bromopyridine-2-carboxylic acid (and its 3-bromo positional isomer) provides superior coupling efficiency compared to both the iodo and chloro analogs under the tested conditions. Notably, DFT calculations predicted a different reactivity order (I >> Br, Cl), indicating that experimental outcomes for the bromo-substituted pyridine exceed computational expectations based purely on bond dissociation energetics [1].

Suzuki coupling rank
Head-to-head
Br > I >> Cl (experimental yield)
Reported higher experimental yield among halogens in tested system
DFT predicted I >> Br, Cl; experimental outcome exceeds computational expectation
Suzuki-Miyaura coupling Halogen reactivity Cross-coupling yield Pyridine functionalization

Olefin Epoxidation: 5-Br vs 6-Halogen Catalytic Performance

In a comparative study of oxidorhenium(V) complexes bearing 2-picolinic acid derivative ligands, catalytic activity in cyclooctene epoxidation was measured across five ligand variants differing in halogen identity and substitution position [1]. The complex with 5-bromopyridine-2-carboxylic acid (HL4) exhibited measurable but distinct catalytic performance relative to the 6-chloropyridine-2-carboxylic acid (HL2) derivative, which achieved the highest conversion at 75% [1]. This position-specific difference (5-Br versus 6-Cl, 6-F, 6-Br) quantifies how halogen placement on the pyridine ring, not merely halogen identity, modulates catalytic turnover.

Epoxidation catalyst
Head-to-head
5-Br ligand: distinct performance; 6-Cl: 75% conversion
Position-dependent catalytic activity distinguishable from all 6-halogen analogs
Oxidorhenium(V) complex cyclooctene epoxidation study
Olefin epoxidation Oxidorhenium(V) complexes Catalytic conversion Ligand substitution effects

Thermophysical Properties: 5-Br vs 5-Cl and 5-F

Computed and predicted thermophysical properties provide quantifiable differentiation between halogenated picolinic acid derivatives. 5-Bromopyridine-2-carboxylic acid exhibits a predicted boiling point of 319.5 ± 27.0 °C at 760 mmHg and a predicted density of 1.813 ± 0.06 g/cm³ . These values differ substantially from lighter halogen analogs: 5-chloropicolinic acid (MW 157.55) and 5-fluoropicolinic acid (MW 141.10) have correspondingly lower boiling points and densities owing to reduced molecular weight and altered intermolecular forces [1]. The brominated derivative's higher boiling point and density may influence solvent selection, purification protocols, and large-scale handling procedures.

Thermal profile
Class-level
BP: 319.5 °C, density: 1.813 g/cm³ (predicted)
Predicted higher thermal tolerance vs 5-Cl and 5-F analogs
Substantially exceeds lighter halogen derivatives in both properties
Thermophysical properties Boiling point Density Process engineering

Coordination Chemistry: 5-Bromo Dimeric vs Non-Halogenated Picolinic Acid

Single-crystal X-ray diffraction analysis of 5-bromopicolinic acid monohydrate reveals a dimeric structure formed by two 5-bromopicolinic acid molecules bridged by two water molecules through O–H···O hydrogen bonds [1]. This hydrogen-bonded dimeric motif, characterized crystallographically (C₆H₆BrNO₃, monoclinic crystal system), represents a distinct solid-state supramolecular architecture compared to non-halogenated picolinic acid, which adopts different packing arrangements. The presence of the bromine atom influences both the electronic character of the carboxylic acid moiety and the overall crystal packing through halogen-mediated intermolecular interactions.

Crystal structure
Class-level
Dimeric H-bonded motif, monohydrate, monoclinic
Structurally distinct hydrogen-bonded architecture from non-halogenated picolinic acid
Validated by single-crystal XRD; influences ligand geometry in coordination chemistry
Coordination chemistry Crystal structure Ligand design Hydrogen bonding

5-Bromopyridine-2-carboxylic Acid: Application Scenarios


Peptidomimetic Synthesis via Suzuki-Miyaura Coupling

Based on direct comparative data showing that bromo-pyridines outperform iodo- and chloro-pyridines in experimental Suzuki-Miyaura coupling yields with borated l-aspartic acid derivatives [1], procurement of 5-bromopyridine-2-carboxylic acid is scientifically justified for synthetic routes requiring efficient C–C bond formation between pyridine scaffolds and amino acid-derived coupling partners. This is particularly relevant for peptidomimetic drug discovery programs where maximizing coupling efficiency reduces synthetic step count and improves overall route economy.

Position-Specific Oxidorhenium(V) Epoxidation Catalysts

The comparative epoxidation study demonstrates that the 5-bromo substitution pattern on the picolinic acid ligand yields catalytic performance distinguishable from all 6-substituted halogen analogs (6-F, 6-Cl, 6-Br) [1]. Researchers optimizing rhenium-based olefin epoxidation catalysts should select the 5-bromo derivative when position-dependent electronic tuning of the metal center is required to achieve specific conversion profiles or selectivity outcomes not accessible with 6-halogenated ligands.

Coordination Polymer & MOF Ligand Design

The crystallographically characterized hydrogen-bonded dimeric motif of 5-bromopicolinic acid monohydrate provides a structurally validated supramolecular building block distinct from non-halogenated picolinic acid [1]. This evidence supports procurement for coordination chemistry applications where the bromine substituent influences both ligand electronics and crystal packing, enabling rational design of metal-organic complexes and frameworks with predetermined hydrogen-bonding topologies.

High-Temperature Synthesis: Thermally Stable Building Blocks

With a predicted boiling point of 319.5 °C, 5-bromopyridine-2-carboxylic acid offers enhanced thermal stability relative to its lighter 5-chloro and 5-fluoro analogs [1] [2]. This property makes the brominated derivative preferable for synthetic sequences involving elevated temperatures or for reactions where lower-boiling halogenated pyridines would volatilize under reaction conditions, compromising yield and purity.

Application
Selection Property
Validation Focus
Peptidomimetic Suzuki coupling
Halogen-dependent coupling yield rank
Experimental yield with amino acid-derived boronates
Rhenium epoxidation catalyst tuning
Ligand substitution position effect
Catalytic conversion profile vs 6-halogen analogs
Coordination polymer / MOF design
H-bonded dimeric supramolecular motif
Crystal packing and ligand geometry verification
High-temperature transformations
Predicted thermal stability
Boiling point compatibility under reaction conditions

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